molecular formula C21H16Cl2N4OS B1684432 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 260415-63-2

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B1684432
M. Wt: 443.3 g/mol
InChI Key: VAARYSWULJUGST-UHFFFAOYSA-N
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Description

The compound “6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one” is a chemical compound with the molecular formula C14H10Cl2N4S . It is used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its density, melting point, boiling point, and structure .

Scientific Research Applications

Tyrosine Kinase Inhibition

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as an inhibitor of tyrosine kinases, including platelet-derived growth factor receptor (PDGFr), fibroblast growth factor receptor (FGFr), and c-src tyrosine kinases. These findings suggest its potential use in targeting specific signaling pathways involved in cancer and other diseases (Boschelli et al., 1998).

Anticancer Activity

Studies have shown that derivatives of this compound demonstrate significant anticancer activity. The compound has been specifically noted for its effectiveness against various cancer types, including colon, lung, and head and neck carcinoma. The compound's molecular structure contributes to its anticancer properties, providing a basis for the development of new therapeutic agents (Bagchi, Nandi & Bhattacharjee, 2015).

Antimicrobial Properties

Some derivatives of 6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one have been found to possess antimicrobial properties. Research suggests their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Guna & Purohit, 2012).

Potential in Non-Hormonal Contraceptives

A study identified a derivative of this compound as a potential candidate for the development of non-hormonal contraceptives. The compound's selective inhibition of the WEE2 kinase, which is crucial for oocyte meiosis, makes it a promising target for contraceptive research (Hanna et al., 2019).

Role in Corrosion Inhibition

Research has also explored the utility of pyrimidine derivatives, similar in structure to the discussed compound, in the field of corrosion inhibition. These studies have shown effectiveness in preventing corrosion of metals in acidic environments, suggesting potential industrial applications (Abdelazim et al., 2021).

properties

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332241
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

CAS RN

260415-63-2
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 5
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one
Reactant of Route 6
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6-(2,6-dichlorophenyl)-8-methyl-2-((3-(methylthio)phenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

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